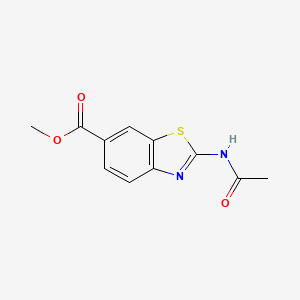

methyl 2-acetamido-1,3-benzothiazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-acetamido-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6(14)12-11-13-8-4-3-7(10(15)16-2)5-9(8)17-11/h3-5H,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYCCQFFJCNNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate typically involves the acylation of 2-amino-1,3-benzothiazole-6-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and acetamido groups undergo hydrolysis under acidic or basic conditions:

-

Mechanistic Insights :

Substitution Reactions

The acetamido and ester groups participate in nucleophilic substitutions:

Acetamido Group Substitution

| Reagent | Conditions | Product | References |

|---|---|---|---|

| R-X (alkyl halides) | K₂CO₃, DMF, 80°C | N-Alkylated benzothiazole derivatives | |

| AcCl | Pyridine, RT | N-Acetylated products (if deprotected) |

Ester Group Substitution

| Reagent | Conditions | Product | References |

|---|---|---|---|

| NH₃/MeOH | Reflux | 2-Acetamido-1,3-benzothiazole-6-carboxamide | |

| R-NH₂ | DCC, DMAP, CH₂Cl₂ | Amide derivatives |

Condensation Reactions

The methyl ester engages in condensations to form heterocycles or extended conjugated systems:

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring undergoes EAS at electron-deficient positions:

| Reaction | Reagents | Position | Product | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro derivative | |

| Sulfonation | SO₃, H₂SO₄, 50°C | C-4 | 4-Sulfo derivative |

-

Directing Effects : The electron-withdrawing acetamido and ester groups direct electrophiles to meta positions (C-4, C-5) .

Oxidation and Reduction

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, Δ | 2-Acetamido-1,3-benzothiazole-6-methanol | |

| Amide Reduction | BH₃·THF, Δ | 2-(Ethylamino)-1,3-benzothiazole-6-carboxylate |

Biological Activity and Derivatization

Derivatives of this compound exhibit pharmacological potential:

-

Antibacterial Activity : Analogous benzothiazoles inhibit bacterial gyrase (e.g., compound 1 in with MIC = 0.5–8 μg/mL against Gram-negative pathogens).

-

Structure-Activity Relationships (SAR) :

Stability and Tautomerism

The acetamido group exists in equilibrium between amide and acylimine tautomers, influencing reactivity . X-ray studies confirm the dominance of the amide form in solid-state .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 2-acetamido-1,3-benzothiazole-6-carboxylate has been investigated for its potential as an anticancer agent. Recent studies have synthesized novel derivatives based on this compound that exhibit selective inhibition against the mutated BRAF kinase (BRAFV600E), which is implicated in several cancers, including colorectal cancer and melanoma. One derivative demonstrated promising antiproliferative activity in vitro, suggesting its potential for drug development targeting these cancers .

Antimicrobial Properties

The compound also shows antimicrobial activity. In vitro evaluations have indicated that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, certain synthesized analogs have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics against various pathogens .

Biological Applications

Enzyme Inhibition Studies

this compound serves as a valuable tool in studying enzyme inhibition mechanisms. Its ability to bind to specific enzyme active sites allows researchers to explore its effects on metabolic pathways and cellular signaling .

Receptor Binding Studies

This compound has also been evaluated for its interactions with various biological receptors. Its structural features enable it to act as either an agonist or antagonist, influencing cellular responses and providing insights into receptor pharmacology .

Material Science

Organic Semiconductors

In material science, this compound is being explored for its application in the development of organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Data Table: Applications Overview

Case Studies

- BRAFV600E Inhibitors : A study synthesized eleven new benzothiazole derivatives based on this compound. One derivative showed significant activity against BRAFV600E in colorectal cancer cell lines, highlighting its potential as a therapeutic agent .

- Antimicrobial Evaluation : A series of derivatives were tested against various bacterial strains. The results indicated that some compounds had MIC values lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

- Material Development : Research into the use of this compound in organic electronics has shown promise for enhancing the performance of OLEDs due to its favorable charge transport properties .

Mechanism of Action

The mechanism of action of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns in Benzothiazoles and Benzoxazoles

Key Structural Variations :

- Heteroatom Differences: Benzothiazoles (S in the heterocycle) exhibit distinct electronic properties compared to benzoxazoles (O), influencing binding affinity and metabolic stability. Sulfur’s larger atomic size and polarizability may enhance interactions with biological targets . Example: Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate (C${15}$H${11}$NO$_{3}$) shows applications in agrochemical research, whereas benzothiazoles are more common in pharmaceuticals .

- Position 2 Substituents: Amino vs. Acetamido Groups:

- Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0, C${9}$H${8}$N${2}$O${2}$S) has a primary amine at position 2, enabling hydrogen bonding but lower lipophilicity.

Position 6 Functional Groups :

Physical and Chemical Properties

Data Table: Key Parameters of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents (Position 2/6) | Heteroatom | Key Applications |

|---|---|---|---|---|---|---|

| Methyl 2-acetamido-1,3-benzothiazole-6-carboxylate* | C${10}$H${9}$N${2}$O${3}$S | ~237.25 | Not available | 2-acetamido, 6-COOCH$_3$ | S | Pharmaceutical research |

| Methyl 2-amino-1,3-benzothiazole-6-carboxylate | C${9}$H${8}$N${2}$O${2}$S | 208.24 | 66947-92-0 | 2-amino, 6-COOCH$_3$ | S | Synthetic intermediate |

| Ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate | C${12}$H${12}$N${2}$O${3}$S | 264.31 | 134949-41-0 | 2-acetamido, 6-COOCH$2$CH$3$ | S | Research chemical |

| Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate | C${15}$H${11}$NO$_{3}$ | 253.25 | Not specified | 2-phenyl, 5-COOCH$_3$ | O | Agrochemical development |

Stability and Handling

- Storage: Methyl 2-amino-1,3-benzothiazole-6-carboxylate requires protection from light and inert atmospheres , suggesting similar precautions for the acetamido variant.

- Purity : Ethyl analogs are reported at 95% purity, with purification via flash chromatography .

Biological Activity

Methyl 2-acetamido-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides an overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzothiazoles, which are characterized by their fused benzene and thiazole rings. The presence of the acetamido and carboxylate groups contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazoles, including this compound, exhibit potent anticancer properties.

The compound acts as a potential inhibitor of the BRAFV600E kinase, which is implicated in various cancers such as melanoma and colorectal cancer. The inhibition of this kinase disrupts the MAPK signaling pathway, leading to reduced cell proliferation.

Case Study: BRAFV600E Inhibition

- Study Reference: A study synthesized several benzothiazole derivatives for their ability to inhibit BRAFV600E.

- Key Findings: One derivative showed significant antiproliferative activity across various cancer cell lines, indicating that modifications to the benzothiazole scaffold can enhance biological efficacy .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. This compound has shown promising results against bacterial strains.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Acinetobacter baumannii | 4 μg/mL |

| Other Benzothiazole Derivative 1 | Pseudomonas aeruginosa | 8 μg/mL |

| Other Benzothiazole Derivative 2 | Escherichia coli | 2 μg/mL |

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects.

Case Study: COX Inhibition

- Study Reference: A study evaluated various benzothiazole derivatives for their COX enzyme inhibition.

- Key Findings: Compounds similar to this compound demonstrated selective inhibition of COX-2 over COX-1, suggesting potential for treating inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing yields and enhancing biological activity through structural modifications.

Table 2: Synthesis Pathways for Benzothiazole Derivatives

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Acetylation | Acetic anhydride |

| Step 2 | Carboxylation | Carbon dioxide |

| Step 3 | Cyclization | Thioamide |

Q & A

Q. What are the key synthetic pathways for methyl 2-acetamido-1,3-benzothiazole-6-carboxylate, and how are intermediates characterized?

The compound is synthesized via a multi-step sequence starting from methyl 3-amino-4-hydroxybenzoate. Key steps include:

- Cyclization : Treatment with KSCN and Br₂ in acetic acid to form the benzothiazole core .

- Acetylation : Reaction with acetic anhydride to introduce the acetamido group .

- Ester hydrolysis : Controlled hydrolysis with NaOH/MeOH followed by acidification to yield the carboxylic acid intermediate . Characterization involves ¹H/¹³C NMR for structural confirmation, HPLC for purity assessment (>95%), and melting point analysis to verify crystallinity .

Q. How can researchers address poor solubility of this compound in aqueous buffers?

Solubility challenges arise from the hydrophobic benzothiazole core. Methodological solutions include:

- Co-solvent systems : Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound before dilution in PBS .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylates or sulfonamides) via coupling reactions to improve aqueous compatibility .

Advanced Research Questions

Q. What strategies optimize coupling reactions for synthesizing carboxamide derivatives of this compound?

Carboxamide derivatives are synthesized using EDC/DMAP-mediated coupling in DMF:

- Activation : EDC (1.2 eq) activates the carboxylic acid at 0°C for 30 minutes .

- Coupling : Add amine nucleophiles (1.0 eq) and DMAP (0.2 eq) at room temperature for 12–24 hours .

- Workup : Precipitation in ice-water followed by filtration yields pure products. Monitor reaction progress via TLC (CHCl₃/MeOH 8:2) .

Q. How should researchers resolve contradictions in biological activity data for benzothiazole derivatives?

Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) require:

- Dose-response validation : Re-test compounds across 3–5 log concentrations to confirm IC₅₀ values .

- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to rule out non-specific effects .

- Structural analogs : Compare activities of derivatives with modified substituents (e.g., 2-acetamido vs. 2-amino groups) to identify pharmacophores .

Q. What analytical methods are critical for assessing purity and stability under experimental conditions?

- Stability in DMSO : Monitor decomposition via LC-MS over 72 hours at 4°C and room temperature .

- Photodegradation : Expose solid samples to UV light (254 nm) for 24 hours and quantify degradation products using HPLC-DAD .

- Thermal stability : Perform TGA/DSC to determine decomposition thresholds (>180°C for most derivatives) .

Methodological Tables

Q. Table 1. Reaction Conditions for Carboxamide Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | KSCN, Br₂, AcOH, r.t., 6 h | 68 | |

| Acetylation | Ac₂O, 80°C, 6 h | 78 | |

| Ester Hydrolysis | 1 M NaOH/MeOH, r.t., 4 h | 98 | |

| Coupling (EDC/DMAP) | Amine, EDC, DMAP, DMF, 24 h | 20–40 |

Q. Table 2. Biological Activity of Selected Derivatives

| Compound | Target (IC₅₀) | Cell Line Activity (µM) | Reference |

|---|---|---|---|

| Derivative 22 | BRAFV600E (7.9 µM) | A375: >50 µM | |

| Derivative 28 | Kinase X (ND) | HT-29: 12.5 µM |

Key Considerations for Experimental Design

- Ultrasound-assisted reduction : Use SnCl₂ under 40 kHz ultrasound to reduce nitro intermediates (85% yield vs. 60% without ultrasound) .

- Controlled hydrolysis : Avoid over-acidification (pH <2) during ester hydrolysis to prevent decomposition .

- Biological assays : Include positive controls (e.g., vemurafenib for BRAFV600E) and validate assays with siRNA knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.